molecular formula C8H10IN B1349147 2-Ethyl-4-iodoaniline CAS No. 99471-67-7

2-Ethyl-4-iodoaniline

Cat. No. B1349147
CAS RN: 99471-67-7
M. Wt: 247.08 g/mol
InChI Key: PLKZGDYLTZBAEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-4-iodoaniline is not explicitly mentioned in the search results. However, the synthesis of anilines, in general, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods3.



Molecular Structure Analysis

The InChI code for 2-Ethyl-4-iodoaniline is 1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H312. The compound has one freely rotating bond41.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Ethyl-4-iodoaniline are not detailed in the search results. However, anilines, in general, are known to participate in various chemical reactions3.



Physical And Chemical Properties Analysis

2-Ethyl-4-iodoaniline has a density of 1.7±0.1 g/cm³ and a boiling point of 293.8±33.0 °C at 760 mmHg41. The compound has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.3±3.0 kJ/mol41. The index of refraction is 1.64241.


Scientific Research Applications

Synthesis of Antitumor Compounds

2-Ethyl-4-iodoaniline has been utilized in the synthesis of novel antitumor compounds. A study demonstrated the interaction of 2-iodoaniline derivatives with a range of arylsulfonyl chlorides to produce sulfonamides, which underwent further reactions to yield compounds with selective inhibition of cancer cell lines, especially in colon and renal origins (McCarroll et al., 2007).

Carbonylation Reactions

2-Ethyl-4-iodoaniline derivatives have been used in palladium-catalyzed carbonylation reactions. These reactions led to the synthesis of various compounds, depending on the substituents used. This method provided a versatile approach to produce different chemical structures (Ács et al., 2006).

Structural Studies in Crystal Engineering

The compound has been studied in the field of crystal engineering. Research comparing the crystal structures of various 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, highlighted its role in understanding molecular structures and their properties (Dey & Desiraju, 2004).

Iodolactonisation Reactions

In the realm of organic chemistry, 2-Ethyl-4-iodoaniline has been a key component in iodolactonisation reactions. These reactions are crucial for preparing specific organic compounds, showing the versatility of 2-Ethyl-4-iodoaniline in synthetic organic chemistry (Fu & Ma, 2005).

Carbohydrate Chemistry

The compound has found applications in carbohydrate chemistry, specifically in protecting groups for carbohydrate thioglycoside donors. This use is important for synthesizing complex sugars and derivatives, highlighting its utility in carbohydrate synthesis (Crich & Bowers, 2006).

Safety And Hazards

Future Directions

The future directions for the use or study of 2-Ethyl-4-iodoaniline are not specified in the search results. However, given its chemical properties, it could potentially be used in various chemical reactions and syntheses.


properties

IUPAC Name

2-ethyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZGDYLTZBAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359251
Record name 2-ethyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-iodoaniline

CAS RN

99471-67-7
Record name 2-ethyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-iodoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-ethylaniline (1.88 g, available from Aldrich) and sodium acetate (1.27 g) in acetic acid (20 ml) was added iodine monochloride (1 ml, available from Aldrich). The mixture was stirred at 20° C. for 90 min and then the solvent was removed in vacuo. The residue was partitioned between ethyl acetate (25 ml) and saturated aqueous sodium carbonate solution (25 ml). The organic layer was dried using a hydrophobic frit and the solvent was removed in vacuo. Purification by C18 SPE eluting with 20% acetonitrile in water gave the title compound as a purple solid (0.402 g).
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20 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Kula, J Herman, O Chojnowska - Liquid Crystals, 2013 - Taylor & Francis
… In a 4 L reactor equipped with mechanical stirring and condenser was placed 2-ethyl-4-iodoaniline 30 (250 g, 1 mol) from the previous reaction, and water (100 ml) and concentrated (36…
Number of citations: 34 www.tandfonline.com
H Jian, JM Tour - The Journal of organic chemistry, 2005 - ACS Publications
… 2-Ethyl-4-iodoaniline (1a). To the solution of 2-ethylaniline (42.81 g, 353.3 mmol) in MeOH (200 mL), cooled in an ice bath, was added a solution of NaHCO 3 (47.48 g, 565.2 mmol)/H 2 …
Number of citations: 69 pubs.acs.org
H Jian - 2005 - search.proquest.com
Chapter 1 describes the synthesis of four caltrop-shaped molecules that might be useful as surface-bound electrical field driven molecular motors. The caltrops have a pair of electron …
Number of citations: 1 search.proquest.com
陳信嵐, 許千樹 - 2004 - ir.nctu.edu.tw
… 依序將2-Ethyl-4-iodoaniline(14.88g,0.06moL),約150ml Et3N, 2-Ethoxy-6-(1-ethynyl)naphthalene(13g,0.066moL),Pd(PPh3)2Cl2 (0.42g,0.6mmoL), PPh3(0.95g,3.61mmoL),CuI(0.9g,4.82…
Number of citations: 0 ir.nctu.edu.tw

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